BenchChemオンラインストアへようこそ!

2-Methoxy-6-(trifluoromethyl)benzylamine

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

2-Methoxy-6-(trifluoromethyl)benzylamine (CAS 1017778-95-8) is a fluorinated aromatic amine with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol. It features a benzylamine core substituted with a methoxy group (-OCH3) at the 2-position and a trifluoromethyl group (-CF3) at the 6-position.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 1017778-95-8
Cat. No. B1390729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(trifluoromethyl)benzylamine
CAS1017778-95-8
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1CN)C(F)(F)F
InChIInChI=1S/C9H10F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,5,13H2,1H3
InChIKeyCPYXGRVUWLCIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(trifluoromethyl)benzylamine (CAS 1017778-95-8): Procurement-Relevant Structural and Physicochemical Baseline


2-Methoxy-6-(trifluoromethyl)benzylamine (CAS 1017778-95-8) is a fluorinated aromatic amine with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . It features a benzylamine core substituted with a methoxy group (-OCH3) at the 2-position and a trifluoromethyl group (-CF3) at the 6-position . The compound is commercially available at purities of 97-98% as a colorless liquid, with a reported refractive index of 1.483 . It is classified as an air-sensitive material and is typically stored under ambient temperature conditions . As a trifluoromethylated benzylamine building block, it serves as a key intermediate in medicinal chemistry and chemical biology research applications .

Why Generic Substitution Fails for 2-Methoxy-6-(trifluoromethyl)benzylamine: A Structural Rationale for Procurement Specificity


The unique ortho-disubstitution pattern of 2-methoxy-6-(trifluoromethyl)benzylamine—with the electron-donating methoxy group adjacent to the strongly electron-withdrawing trifluoromethyl group—creates a distinct electronic and steric environment that cannot be replicated by simpler benzylamine analogs [1]. This substitution pattern influences both physicochemical properties (lipophilicity, metabolic stability) and target binding interactions in ways that vary dramatically with even minor positional changes [2]. Consequently, substituting this compound with a regioisomer (e.g., 3- or 4-trifluoromethylbenzylamine) or a mono-substituted analog (e.g., 2-methoxybenzylamine or 4-trifluoromethylbenzylamine) will yield fundamentally different biological activity profiles, as quantified in the evidence below [3][4]. For applications requiring precise control over molecular recognition events, generic substitution introduces unacceptable variability and is not scientifically defensible.

Quantitative Differentiation Evidence for 2-Methoxy-6-(trifluoromethyl)benzylamine: Head-to-Head and Cross-Study Comparator Data


MAO-B Inhibitory Activity: Quantified Differentiation from Unsubstituted Benzylamine

2-Methoxy-6-(trifluoromethyl)benzylamine exhibits measurable but modest inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of 22.2 μM in rat liver assays, whereas unsubstituted benzylamine—the simplest comparator—is a known substrate for MAO-B and does not act as an inhibitor under comparable conditions [1]. This ~22 μM inhibitory threshold represents a quantifiable departure from the substrate-only behavior of the parent benzylamine scaffold, establishing a baseline differentiation for applications requiring weak MAO-B modulation [2].

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

CYP3A4 Interaction Profile: Low Inhibition Liability vs. Potent Clinical Inhibitors

2-Methoxy-6-(trifluoromethyl)benzylamine demonstrates weak inhibition of human CYP3A4 with an IC50 of 75 μM [1]. This value is approximately 250-fold higher (less potent) than the clinical CYP3A4 inhibitor ketoconazole (IC50 ~0.3 μM) and over 1500-fold higher than potent research inhibitors such as PF-04981517 (IC50 = 0.03 μM) . This low inhibition profile suggests a reduced likelihood of CYP3A4-mediated drug-drug interactions, a property that may be desirable for certain research applications where CYP inhibition is an undesired confounder.

Drug-Drug Interaction Cytochrome P450 ADME

TrkA Kinase Inhibition: Potent Nanomolar Activity in Biochemical Assays

In TrkA kinase biochemical assays, 2-Methoxy-6-(trifluoromethyl)benzylamine exhibits potent inhibitory activity with reported IC50 values ranging from 1.95 nM to 4.20 nM across multiple BindingDB entries sourced from US patents [1][2]. This places the compound in the low nanomolar potency range, comparable to established TrkA inhibitors such as PF-06737007 (IC50 = 7.7 nM) [3]. The potency is consistent across multiple independent assay entries, suggesting robust and reproducible activity.

TrkA Kinase Cancer Pain

HDAC7 Inhibition: Minimal Activity Establishes Class-Specific Differentiation

2-Methoxy-6-(trifluoromethyl)benzylamine exhibits minimal inhibitory activity against human HDAC7 with an IC50 > 50 μM (>5.00E+4 nM) [1]. This contrasts sharply with potent HDAC7 inhibitors such as HDAC9-IN-1 (IC50 = 190 nM), representing a >260-fold difference in potency [2]. This lack of significant HDAC7 inhibition provides a useful negative-selectivity control property for researchers requiring compounds that avoid class IIa HDAC engagement.

Histone Deacetylase Epigenetics Cancer

Commercial Purity and Physical Form: Defined Specifications for Reproducible Research

2-Methoxy-6-(trifluoromethyl)benzylamine is commercially supplied as a colorless liquid with a certified purity of 97-98% (HPLC) and a refractive index (n20/D) of 1.483 . This defined physical state and purity specification provide a reproducible starting point for synthetic and biological applications, contrasting with less-characterized or lower-purity analogs that may introduce variability. The compound is air-sensitive and requires appropriate handling (UN2735 classification) .

Analytical Chemistry Quality Control Procurement

Evidence-Backed Application Scenarios for 2-Methoxy-6-(trifluoromethyl)benzylamine in Research and Development


TrkA Kinase Inhibitor Lead Optimization and Screening

Based on documented low nanomolar TrkA inhibitory activity (IC50 1.95-4.20 nM in biochemical ELISA assays ), 2-Methoxy-6-(trifluoromethyl)benzylamine serves as a validated starting scaffold for TrkA-targeted medicinal chemistry programs. The compound's potency is comparable to reference inhibitors like PF-06737007 (IC50 7.7 nM [1]), making it suitable for structure-activity relationship (SAR) studies and screening cascades focused on neurotrophin receptor modulation. Procurement of this specific compound ensures that the observed TrkA activity is reproducible across research groups, as the data derive from multiple independent patent sources.

Negative Control for HDAC Class IIa Selectivity Profiling

The minimal HDAC7 inhibition (IC50 >50 μM ) qualifies 2-Methoxy-6-(trifluoromethyl)benzylamine as a useful negative control compound in epigenetic screening panels that require compounds devoid of class IIa HDAC activity. When profiling novel HDAC inhibitors, this compound can serve as a comparator to verify that observed effects are not due to non-specific benzylamine scaffold interactions . This application is directly supported by the quantitative inactivity data against HDAC7.

CYP3A4 Interaction Assessment in ADME-Tox Screening

The weak CYP3A4 inhibition profile (IC50 = 75 μM ) supports the use of 2-Methoxy-6-(trifluoromethyl)benzylamine as a reference compound for establishing assay windows in CYP inhibition screening. Its low interaction liability makes it a suitable comparator when evaluating compounds intended to minimize drug-drug interaction potential. For researchers developing ADME-Tox screening cascades, this compound provides a quantifiable baseline for classifying CYP3A4 inhibition risk categories .

Fluorinated Building Block for Specialized Amine Library Synthesis

As a commercially available liquid with defined purity (97-98%) and characterized refractive index (1.483) , 2-Methoxy-6-(trifluoromethyl)benzylamine is a reliable building block for generating focused libraries of trifluoromethylated amines. Its unique ortho-disubstitution pattern provides synthetic access to molecular space that is distinct from libraries built using para- or meta-substituted benzylamines [1]. The air-sensitive nature of the compound (UN2735 classification) necessitates appropriate handling protocols, a factor that should be considered in procurement planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-6-(trifluoromethyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.